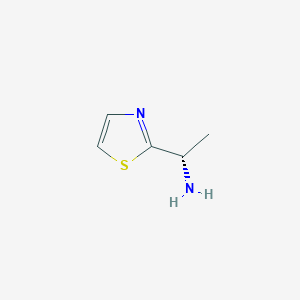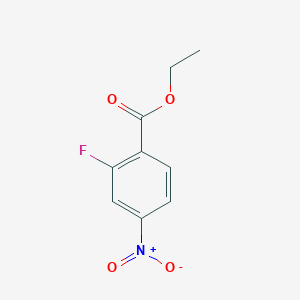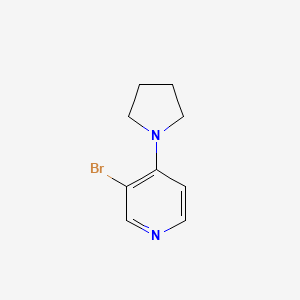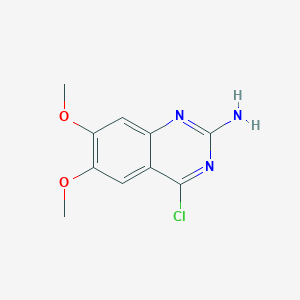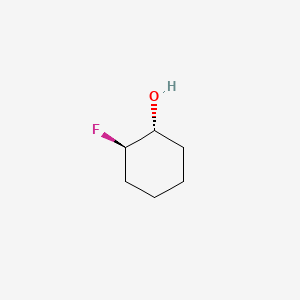
反式-2-氟环己醇
描述
Trans-2-Fluorocyclohexanol: is an organic compound with the molecular formula C6H11FO It is a fluorinated cyclohexanol derivative, characterized by the presence of a fluorine atom at the second position of the cyclohexane ring
科学研究应用
Trans-2-Fluorocyclohexanol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: Trans-2-Fluorocyclohexanol is used in studies involving enzyme inhibition and protein-ligand interactions. Its fluorinated nature allows for the investigation of fluorine’s effects on biological systems.
Medicine: This compound is explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
作用机制
Target of Action
It’s known that the compound has been studied for its conformational preferences .
Mode of Action
Trans-2-Fluorocyclohexanol has been investigated for its conformational preferences, particularly its ability to form intramolecular hydrogen bonds . The compound’s interaction with its targets involves the formation of hydrogen bonds between the fluorine and hydroxyl group . This interaction influences the conformational preference of the molecule .
Biochemical Pathways
The compound’s ability to form intramolecular hydrogen bonds suggests it may influence pathways where such bonding interactions play a crucial role .
Pharmacokinetics
The compound’s physical properties, such as its boiling point and melting point, have been documented .
Result of Action
The compound’s ability to form intramolecular hydrogen bonds may influence the stability and conformation of molecules in which it is incorporated .
Action Environment
The action of trans-2-Fluorocyclohexanol can be influenced by environmental factors. For instance, the formation of intramolecular hydrogen bonds in the compound can be affected by the polarity of the surrounding environment . Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature and pH .
生化分析
Biochemical Properties
Trans-2-Fluorocyclohexanol plays a significant role in biochemical reactions, particularly due to its ability to form hydrogen bonds. The compound interacts with enzymes, proteins, and other biomolecules through its hydroxyl group, which can act as both a hydrogen bond donor and acceptor. For instance, trans-2-Fluorocyclohexanol has been studied for its interactions with enzymes involved in metabolic pathways, where it can influence enzyme activity by stabilizing or destabilizing specific conformations .
Cellular Effects
Trans-2-Fluorocyclohexanol affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling proteins and transcription factors, leading to changes in gene expression profiles. Additionally, trans-2-Fluorocyclohexanol can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of trans-2-Fluorocyclohexanol involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their functions. For example, trans-2-Fluorocyclohexanol can inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trans-2-Fluorocyclohexanol can change over time. The compound’s stability and degradation are important factors to consider. Trans-2-Fluorocyclohexanol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have sustained effects on cellular function, with potential implications for in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of trans-2-Fluorocyclohexanol vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, trans-2-Fluorocyclohexanol can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
Trans-2-Fluorocyclohexanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For instance, trans-2-Fluorocyclohexanol can be metabolized by specific dehydrogenases, resulting in the formation of fluorinated metabolites that can further participate in biochemical reactions .
Transport and Distribution
Within cells and tissues, trans-2-Fluorocyclohexanol is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transport mechanisms and can accumulate in certain cellular compartments. Its distribution within tissues can influence its overall biochemical activity and effectiveness in experimental settings .
准备方法
Synthetic Routes and Reaction Conditions: Trans-2-Fluorocyclohexanol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of cyclohexene oxide with hydrogen fluoride (HF) in the presence of a catalyst. This reaction typically occurs under mild conditions and yields trans-2-Fluorocyclohexanol as the major product .
Industrial Production Methods: In industrial settings, trans-2-Fluorocyclohexanol can be produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .
化学反应分析
Types of Reactions: Trans-2-Fluorocyclohexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trans-2-Fluorocyclohexanone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of trans-2-Fluorocyclohexanol can yield trans-2-Fluorocyclohexane using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various reagents depending on the desired substitution.
Major Products Formed:
Oxidation: Trans-2-Fluorocyclohexanone
Reduction: Trans-2-Fluorocyclohexane
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
Trans-2-Fluorocyclohexanol can be compared with other similar compounds, such as:
Cyclohexanol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-Fluorocyclohexanone: An oxidized form of trans-2-Fluorocyclohexanol with distinct chemical behavior.
Trans-2-Fluorocyclohexane: A reduced form with different physical and chemical properties.
Uniqueness: The presence of the fluorine atom in trans-2-Fluorocyclohexanol imparts unique properties, such as increased stability and altered reactivity, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
2-fluorocyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYKFDDTPIOYQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00984174 | |
| Record name | 2-Fluorocyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
656-60-0 | |
| Record name | 2-Fluorocyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the influence of solvents on the conformational equilibrium of trans-2-fluorocyclohexanol?
A1: The conformational preference of trans-2-fluorocyclohexanol is influenced by the solvent used. Studies employing 1H and 13C NMR spectroscopy revealed that the compound predominantly exists in either the axial-axial (ax-ax) or equatorial-equatorial (eq-eq) conformations. In non-polar solvents like carbon tetrachloride, the Gibbs Free Energy difference (ΔG) between these conformations is approximately 1.5 kcal/mol, favoring the eq-eq conformer. This difference decreases to around 1.2 kcal/mol in polar solvents like acetone. [] This suggests that the eq-eq conformer, potentially stabilized by intramolecular hydrogen bonding, is favored across different solvent environments, albeit to varying degrees.
Q2: How does the presence of a fluorine atom at the 2-position influence the conformational preference of trans-2-fluorocyclohexanol compared to cyclohexanol?
A2: The introduction of fluorine significantly alters the conformational preference compared to unsubstituted cyclohexanol. Experimental and computational studies suggest this is largely attributed to the possible formation of an intramolecular hydrogen bond between the fluorine and the hydroxyl hydrogen (OH---F). [, ] This interaction stabilizes the eq-eq conformer where the fluorine and hydroxyl group are in close proximity. In contrast, the analogous methoxy derivative, trans-2-methoxycyclohexanol, does not exhibit such a strong preference, indicating that the OH---F interaction plays a crucial role. []
Q3: What experimental techniques have been used to investigate the conformational behavior of trans-2-fluorocyclohexanol?
A3: Researchers have utilized various spectroscopic and computational methods to probe the structure and conformational dynamics of trans-2-fluorocyclohexanol. * NMR Spectroscopy: Both 1H and 13C NMR experiments, particularly at low temperatures, have been instrumental in identifying distinct signals for the ax-ax and eq-eq conformers and quantifying their relative populations. Analysis of coupling constants provides further insights into the dominant conformations. [, ]* Infrared Spectroscopy: IR spectroscopy can potentially detect shifts in the O-H stretching frequency, serving as an indicator for the presence and strength of the intramolecular OH---F hydrogen bond. []* Computational Chemistry: Theoretical calculations using methods like Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) have been employed to optimize geometries, calculate conformational energies, and analyze bonding features like electron density and orbital interactions. [, ]
Q4: Have any enzymatic resolutions of trans-2-fluorocyclohexanol been reported?
A4: Yes, lipases have demonstrated enantioselectivity towards trans-2-fluorocycloalkanols and their ester derivatives. Researchers successfully employed Pseudomonas cepacia lipase for the deracemization of six- and seven-membered trans-2-fluorocycloalkanols, primarily via hydrolysis of their acetate and chloroacetate esters. [] This lipase, along with Candida rugosa lipase, exhibited preference for the transformation of (R)-enantiomers. Notably, Candida antarctica lipase showed low enantioselectivity for trans-2-fluorocyclohexanol and its esters. [] These findings highlight the potential of biocatalytic approaches for the preparation of enantioenriched fluorohydrins.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-[(3-formylphenoxy)methyl]benzoate](/img/structure/B1313241.png)
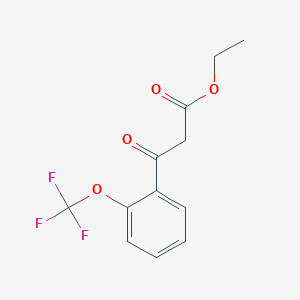
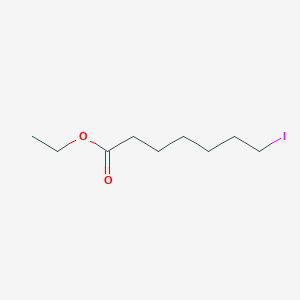


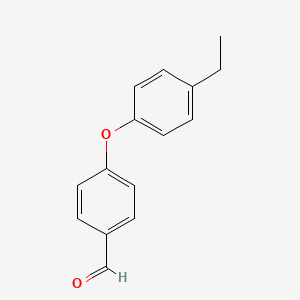
![1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone](/img/structure/B1313256.png)


